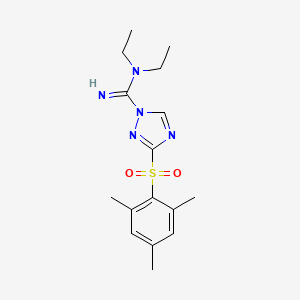
N,N-Diethyl-3-(mesitylsulfonyl)-1H-1,2,4-triazole-1-carboximidamide (Cafenstrole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-3-(mesitylsulfonyl)-1H-1,2,4-triazole-1-carboximidamide, commonly known as Cafenstrole, is a triazole herbicide. It is primarily used for the control of grassy weeds in rice paddies. The compound is characterized by its high selectivity for rice and turf, making it an effective herbicide in these environments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cafenstrole involves the reaction of N,N-diethyl-1H-1,2,4-triazole-1-carboximidamide with mesitylsulfonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of Cafenstrole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
Cafenstrole undergoes various chemical reactions, including:
Oxidation: Cafenstrole can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Cafenstrole can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazoles.
Aplicaciones Científicas De Investigación
Cafenstrole has a wide range of applications in scientific research:
Mecanismo De Acción
Cafenstrole exerts its herbicidal effects by inhibiting the biosynthesis of very-long-chain fatty acids. This inhibition disrupts cell division, leading to the death of the target weeds. The compound specifically targets the enzyme involved in the elongation of fatty acids, thereby preventing the formation of essential cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Triazole Herbicides: Other triazole herbicides include flutriafol and tebuconazole.
Amide Herbicides: Similar amide herbicides include propanil and butachlor.
Uniqueness
Cafenstrole is unique due to its high selectivity for rice and turf, making it particularly effective in these environments. Its ability to inhibit very-long-chain fatty acid biosynthesis sets it apart from other herbicides, providing a distinct mode of action .
Propiedades
Fórmula molecular |
C16H23N5O2S |
|---|---|
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
N,N-diethyl-3-(2,4,6-trimethylphenyl)sulfonyl-1,2,4-triazole-1-carboximidamide |
InChI |
InChI=1S/C16H23N5O2S/c1-6-20(7-2)15(17)21-10-18-16(19-21)24(22,23)14-12(4)8-11(3)9-13(14)5/h8-10,17H,6-7H2,1-5H3 |
Clave InChI |
BRRACOUFXQALTM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=N)N1C=NC(=N1)S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-5-amine;dihydrochloride](/img/structure/B13916769.png)
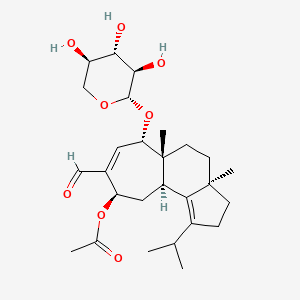
![2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid](/img/structure/B13916776.png)
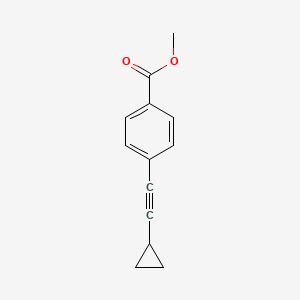
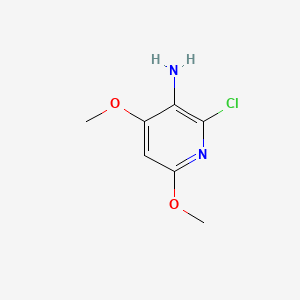
![Methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B13916785.png)
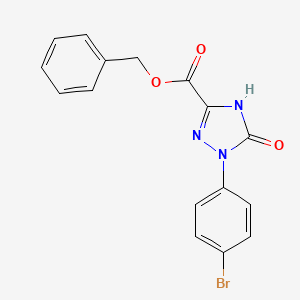
![Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13916799.png)
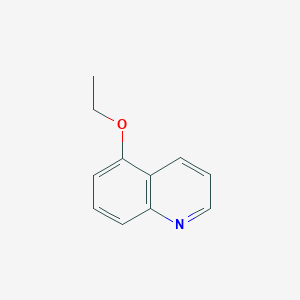
![benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate;2,2,2-trifluoroacetic acid](/img/structure/B13916813.png)
![6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methylnicotinaldehyde](/img/structure/B13916820.png)
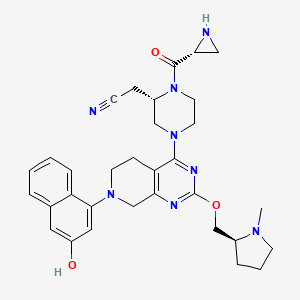

![5,15,15-Trimethyl-3,8-dioxatetracyclo[8.8.0.02,6.011,16]octadeca-1(10),2(6),11(16),17-tetraene-7,9-dione](/img/structure/B13916844.png)
